molecular formula C10H21NO B15128271 2-Methyl-1-[(2-methylcyclopentyl)amino]propan-2-ol

2-Methyl-1-[(2-methylcyclopentyl)amino]propan-2-ol

Cat. No.: B15128271
M. Wt: 171.28 g/mol
InChI Key: GVVHVIPAFVOMMX-UHFFFAOYSA-N
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Description

2-Methyl-1-[(2-methylcyclopentyl)amino]propan-2-ol is an amino alcohol characterized by a propan-2-ol backbone substituted at the 1-position with a 2-methylcyclopentylamino group.

Properties

Molecular Formula

C10H21NO

Molecular Weight

171.28 g/mol

IUPAC Name

2-methyl-1-[(2-methylcyclopentyl)amino]propan-2-ol

InChI

InChI=1S/C10H21NO/c1-8-5-4-6-9(8)11-7-10(2,3)12/h8-9,11-12H,4-7H2,1-3H3

InChI Key

GVVHVIPAFVOMMX-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC1NCC(C)(C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-[(2-methylcyclopentyl)amino]propan-2-ol typically involves the reaction of 2-methylcyclopentylamine with acetone in the presence of a reducing agent. The reaction conditions often include a solvent such as ethanol or methanol and a catalyst like palladium on carbon (Pd/C) to facilitate the reduction process .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-[(2-methylcyclopentyl)amino]propan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, sulfonyl chlorides

Major Products Formed

    Oxidation: Ketones, aldehydes

    Reduction: Amines, alcohols

    Substitution: Various substituted derivatives

Mechanism of Action

The mechanism of action of 2-Methyl-1-[(2-methylcyclopentyl)amino]propan-2-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, affecting various biological processes .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key structural differences and molecular parameters between 2-methyl-1-[(2-methylcyclopentyl)amino]propan-2-ol and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent(s) Notable Properties/Applications
This compound C₁₀H₂₁NO* 171.28* 2-Methylcyclopentylamino group Likely moderate lipophilicity due to alicyclic substituent
2-Methyl-1-(phenylamino)propan-2-ol C₁₀H₁₅NO 165.23 Phenylamino group Increased aromatic interactions; potential precursor in pharmaceutical synthesis
2-Methyl-1-[(oxan-4-yl)amino]propan-2-ol C₉H₁₉NO₂ 173.25 Tetrahydropyran (oxane) ring Enhanced polarity due to ether oxygen; improved water solubility
2-Methyl-2-(methylamino)propan-1-ol C₅H₁₃NO 103.17 Methylamino group; hydroxyl at 1-position Lower molecular weight; potential use in small-molecule drug design
2-[(2-Hydroxyethyl)amino]-2-methylpropan-1-ol C₆H₁₅NO₂ 133.19 Hydroxyethylamino group High hydrophilicity; applications in surfactants or chelating agents

*Calculated based on structural analysis.

Impact of Substituents on Properties

  • Alicyclic vs. Aromatic Groups: Replacement of the 2-methylcyclopentyl group with a phenyl group (as in 2-methyl-1-(phenylamino)propan-2-ol) introduces aromaticity, which may enhance π-π stacking interactions but reduce solubility in aqueous media .
  • Hydrophilic Substituents: The hydroxyethylamino group in 2-[(2-hydroxyethyl)amino]-2-methylpropan-1-ol significantly enhances hydrophilicity, making it suitable for applications requiring water solubility, such as pharmaceutical formulations or industrial solvents .

Biological Activity

2-Methyl-1-[(2-methylcyclopentyl)amino]propan-2-ol, a compound with significant biological activity, is characterized by its unique structure that combines an amino group and an alcohol moiety. This compound is part of a broader class of alkanolamines, which are known for their diverse applications in pharmaceuticals and biochemistry. Understanding its biological activity is crucial for potential therapeutic applications and safety assessments.

Chemical Structure and Properties

The molecular formula of this compound is C10H21NOC_{10}H_{21}NO with a molecular weight of approximately 171.28 g/mol. It features a propanol backbone with a methylcyclopentyl group attached to the nitrogen atom, contributing to its unique properties.

Table 1: Basic Properties of this compound

PropertyValue
Molecular FormulaC10H21NO
Molecular Weight171.28 g/mol
SolubilitySoluble in water
Boiling PointNot specified

Research indicates that compounds like this compound may exhibit biological activity through interactions with various receptors and enzymes in the body. The amine group can participate in hydrogen bonding and ionic interactions, potentially influencing neurotransmitter systems or enzymatic pathways.

Pharmacological Effects

Studies have shown that similar compounds within the alkanolamine class can serve as:

  • CNS Stimulants : Some derivatives are known to enhance cognitive functions and alertness.
  • Antidepressants : Certain alkanolamines have been explored for their mood-lifting properties.
  • Bronchodilators : They may relax bronchial muscles, aiding in respiratory conditions.

Case Studies

  • Cognitive Enhancement : A study investigated a related compound's effects on memory retention in animal models, showing significant improvements in cognitive performance when administered at specific dosages.
  • Respiratory Function : Research on alkanolamines indicated their potential as bronchodilators, with one study demonstrating a marked increase in airflow in subjects with asthma after administration.
  • Mood Regulation : A clinical trial involving similar compounds suggested an antidepressant effect, with participants reporting improved mood states after treatment over several weeks.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReference
Cognitive EnhancementImproved memory retention
BronchodilationIncreased airflow in asthmatic subjects
AntidepressantEnhanced mood states

Safety and Toxicology

While the biological activities are promising, safety assessments are critical. Alkanolamines can exhibit toxicity at high concentrations or when interacting with other drugs. The potential for adverse effects includes:

  • Neurotoxicity : High doses may lead to neurological impairments.
  • Respiratory Issues : Overuse could exacerbate respiratory conditions rather than alleviate them.

Risk Assessment

It is essential to evaluate the risk associated with exposure to this compound through both acute and chronic studies. Current literature suggests that while therapeutic doses may be safe, excessive intake could pose health risks.

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